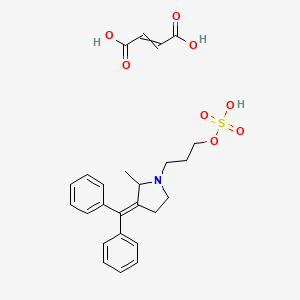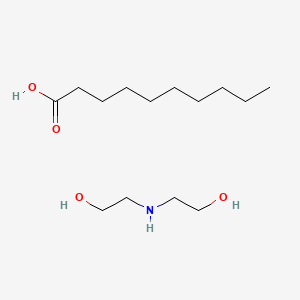
2-Oxo-6-phenylhexa-3,5-dienoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-6-phenylhexa-3,5-dienoyl chloride is a chemical compound with the molecular formula C12H9ClO2 It is known for its unique structure, which includes a phenyl group attached to a hexa-3,5-dienoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenylhexa-3,5-dienoyl chloride typically involves the reaction of 2-Oxo-6-phenylhexa-3,5-dienoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Oxo-6-phenylhexa-3,5-dienoic acid+SOCl2→2-Oxo-6-phenylhexa-3,5-dienoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-6-phenylhexa-3,5-dienoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized forms, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 2-Oxo-6-phenylhexa-3,5-dienol.
Oxidation: Formation of 2-Oxo-6-phenylhexa-3,5-dienoic acid.
Aplicaciones Científicas De Investigación
2-Oxo-6-phenylhexa-3,5-dienoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-6-phenylhexa-3,5-dienoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-6-phenylhexa-3,5-dienoic acid
- 2-Oxo-6-phenylhexa-3,5-dienol
- 6-Phenylhexa-3,5-dien-2-one
Uniqueness
2-Oxo-6-phenylhexa-3,5-dienoyl chloride is unique due to its reactive chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution and reduction, sets it apart from similar compounds.
Propiedades
Número CAS |
63257-27-2 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-oxo-6-phenylhexa-3,5-dienoyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)11(14)9-5-4-8-10-6-2-1-3-7-10/h1-9H |
Clave InChI |
YKXSBCKBRUCOFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
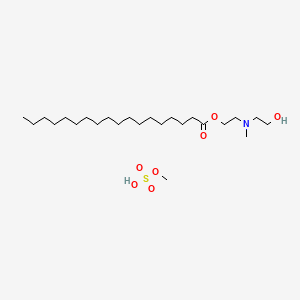
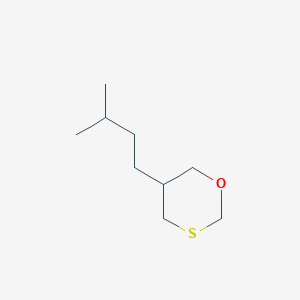

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
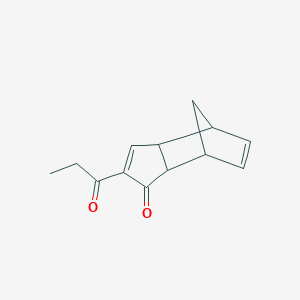

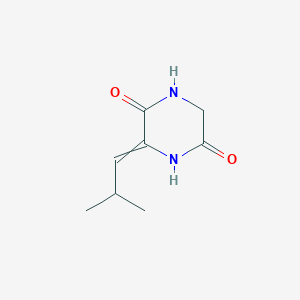
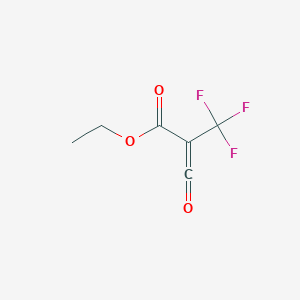
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
